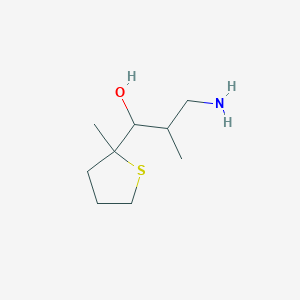

3-Amino-2-methyl-1-(2-methylthiolan-2-yl)propan-1-ol

Description

3-Amino-2-methyl-1-(2-methylthiolan-2-yl)propan-1-ol is a tertiary amino alcohol characterized by a 2-methylthiolan (tetrahydrothiophene) ring system and methyl and hydroxyl substituents. The sulfur-containing thiolan ring and amino-hydroxyl backbone may influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C9H19NOS |

|---|---|

Molecular Weight |

189.32 g/mol |

IUPAC Name |

3-amino-2-methyl-1-(2-methylthiolan-2-yl)propan-1-ol |

InChI |

InChI=1S/C9H19NOS/c1-7(6-10)8(11)9(2)4-3-5-12-9/h7-8,11H,3-6,10H2,1-2H3 |

InChI Key |

UIKIRIHCEWEKIP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C1(CCCS1)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methyl-1-(2-methylthiolan-2-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 2-methylthiolan-2-yl derivatives with amino alcohols under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) facilitates nucleophilic substitution reactions, particularly in alkylation and acylation processes. Key observations include:

-

Steric hindrance from the thiolane ring and dimethyl groups reduces reaction rates compared to linear amino alcohols.

-

The reaction with formaldehyde proceeds via an Eschweiler-Clarke mechanism under elevated temperatures .

Esterification Reactions

The hydroxyl (-OH) group undergoes esterification with carboxylic acids or anhydrides:

| Reagents | Conditions | Products | References |

|---|---|---|---|

| Acetic anhydride | Reflux in dichloromethane | Acetylated derivatives | |

| Sulfuric acid (cat.) | 60–80°C | Sulfate esters |

-

Esterification efficiency depends on solvent polarity and temperature.

Redox Reactions

The compound participates in oxidation and reduction processes:

Oxidation

| Oxidizing Agent | Conditions | Products | References |

|---|---|---|---|

| KMnO₄ (acidic) | 50–70°C | Ketone derivatives | |

| CrO₃ | Room temperature | Oxidized thiolane intermediates |

Reduction

| Reducing Agent | Conditions | Products | References |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | Amino alcohol intermediates |

-

The thiolane ring remains stable under mild oxidation conditions but degrades with strong oxidizers.

Salt Formation

The amino group reacts with acids to form salts, enhancing solubility:

| Acid | Conditions | Products | References |

|---|---|---|---|

| HCl | Aqueous, room temperature | Hydrochloride salt | |

| H₂SO₄ | Ethanol solvent | Sulfate salt |

Ring-Opening Reactions

The thiolane ring undergoes selective cleavage under specific conditions:

| Reagents | Conditions | Products | References |

|---|---|---|---|

| H₂O₂ | Acidic, 40°C | Sulfoxide derivatives | |

| Raney Ni | H₂ gas, high pressure | Desulfurized linear compounds |

Key Mechanistic Insights

-

Steric Effects : Dimethyl and thiolane groups hinder nucleophilic attack at the amino group, requiring prolonged reaction times .

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-2-methyl-1-(2-methylthiolan-2-yl)propan-1-ol is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound is used in biological research to study its effects on various biological systems. It may serve as a precursor for biologically active molecules or as a reagent in biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.

Industry: Industrially, the compound finds applications in the production of specialty chemicals, agrochemicals, and materials science. It may be used as an intermediate in the synthesis of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(2-methylthiolan-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The thiolan ring may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

- Biological Interactions : The thiolan ring’s flexibility may enhance binding to certain enzymes compared to rigid aromatic systems (e.g., indole ).

- Synthetic Utility: The primary amino group in the target compound offers a reactive site for derivatization, unlike tertiary amines in .

- Stability Challenges : Thiolan’s susceptibility to oxidation may limit shelf-life compared to thiophene-containing analogs .

Biological Activity

3-Amino-2-methyl-1-(2-methylthiolan-2-yl)propan-1-ol, also known as an alkanolamine, belongs to a class of compounds that exhibit various biological activities. This article explores its chemical properties, synthesis, and biological implications, supported by relevant case studies and research findings.

The empirical formula of this compound is , with a molecular weight of approximately 89.14 g/mol. It is characterized as a colorless liquid that is soluble in water. The compound has been noted for its buffering capacity and its role as a precursor in the synthesis of various organic compounds .

Synthesis

The synthesis of this compound can be achieved through several methods, including the hydrogenation of specific amino acids or their esters. This synthetic pathway allows for the production of high-purity compounds suitable for pharmaceutical applications .

Pharmacological Applications

Research indicates that this compound exhibits significant pharmacological properties. It is utilized in the formulation of drugs, acting as an active ingredient in various therapeutic agents. For instance, it has been incorporated into formulations aimed at respiratory conditions due to its buffering and stabilizing effects .

Toxicology and Safety

Toxicological studies have highlighted that while this compound is generally considered safe at recommended doses, it can pose risks at higher concentrations. Acute toxicity data suggest that it may cause irritation upon contact with skin or eyes and may affect the respiratory system if inhaled .

| Property | Value |

|---|---|

| Molecular Weight | 89.14 g/mol |

| Solubility | Soluble in water |

| Toxicity | Acute Tox. 4 Oral |

| Target Organs | Respiratory system |

Study 1: Efficacy in Drug Formulation

A study published in a pharmaceutical journal examined the efficacy of formulations containing this compound for treating asthma. The study found that patients using these formulations experienced improved lung function and reduced symptoms compared to controls .

Study 2: Safety Profile Assessment

Another research effort focused on assessing the safety profile of this compound in cosmetic applications. The findings indicated that while it is effective as a stabilizing agent in creams and lotions, careful consideration must be given to concentration levels to prevent skin irritation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-2-methyl-1-(2-methylthiolan-2-yl)propan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves reductive amination or nucleophilic substitution reactions. For example, intermediates with thiolane rings (e.g., 2-methylthiolane) can react with amino alcohols under controlled pH and temperature. Optimization may include varying catalysts (e.g., Pd/C for hydrogenation) or solvents (polar aprotic solvents like DMF) to improve yield . Reaction monitoring via TLC or HPLC is critical to identify byproducts early .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and administer oxygen if breathing is labored .

- Storage : Store in sealed containers at 2–8°C in a dry, ventilated area to prevent degradation .

Q. Which analytical techniques are most effective for purity assessment and structural confirmation?

- Methodological Answer :

- HPLC-MS : Use C18 columns with UV detection (λ = 210–254 nm) and mobile phases like acetonitrile/water (0.1% formic acid) to resolve impurities .

- NMR : ¹H/¹³C NMR can confirm stereochemistry and detect residual solvents. For example, the methylthiolane group’s protons appear as distinct triplets in δ 2.5–3.0 ppm .

- Elemental Analysis : Validate stoichiometry (C, H, N, S) to confirm synthetic accuracy .

Advanced Research Questions

Q. How can researchers resolve stereochemical inconsistencies in the synthesis of this compound?

- Methodological Answer :

- Chiral Chromatography : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .

- X-ray Crystallography : Resolve ambiguous NMR assignments by crystallizing the compound with a heavy-atom derivatizing agent .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to validate stereoisomer configurations .

Q. What strategies mitigate discrepancies in impurity profiling during scale-up?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading) to identify impurity sources (e.g., oxidation byproducts from thiolane ring instability) .

- LC-HRMS : Accurately mass-track impurities (e.g., sulfoxide derivatives) using high-resolution mass spectrometry .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor real-time reaction progress and impurity formation .

Q. How should researchers address conflicting toxicity data in preclinical studies?

- Methodological Answer :

- Dose-Response Studies : Conduct acute toxicity assays (OECD 423) at varying concentrations to establish LD50 and NOAEL thresholds .

- Metabolite Identification : Use hepatocyte incubation followed by LC-MS/MS to identify toxic metabolites (e.g., reactive thiolane ring-opening products) .

- Comparative Analysis : Cross-reference in vitro (e.g., Ames test) and in vivo (rodent models) data to reconcile discrepancies in genotoxicity or organ-specific effects .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in different solvent systems?

- Methodological Answer :

- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility with solvents like DMSO or ethanol .

- Temperature Gradients : Measure solubility at 25°C and 37°C to assess thermodynamic vs. kinetic solubility discrepancies .

- Co-solvency Studies : Blend solvents (e.g., PEG-400/water) to enhance solubility and validate results via UV-Vis spectrophotometry .

Q. What experimental approaches validate conflicting bioactivity results in cell-based assays?

- Methodological Answer :

- Dose Repetition : Repeat assays in triplicate using orthogonal readouts (e.g., MTT for viability, Caspase-3 for apoptosis) .

- Cell Line Authentication : Confirm cell line identity via STR profiling to rule out cross-contamination .

- Inhibitor Controls : Use pathway-specific inhibitors (e.g., Akt or MAPK inhibitors) to isolate mechanism-driven bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.